molecular formula C18H18N2O2 B6627302 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide

2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide

カタログ番号 B6627302
分子量: 294.3 g/mol
InChIキー: LVXQCWNDDAMNHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide, also known as aprepitant, is a selective neurokinin-1 receptor antagonist that was first approved by the FDA in 2003 for the prevention of chemotherapy-induced nausea and vomiting. Since then, aprepitant has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, psychiatric disorders, and inflammatory diseases.

作用機序

Aprepitant works by selectively blocking the neurokinin-1 receptor, which is involved in the regulation of various physiological processes, including nausea and vomiting, pain perception, and inflammation. By blocking this receptor, 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide can effectively reduce the symptoms associated with these processes.
Biochemical and Physiological Effects:
Aprepitant has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the release of substance P, a neuropeptide that is involved in the transmission of pain signals and the regulation of nausea and vomiting. Additionally, 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of inflammatory diseases.

実験室実験の利点と制限

Aprepitant has a number of advantages and limitations for use in lab experiments. One advantage is that it is a highly selective neurokinin-1 receptor antagonist, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution.

将来の方向性

There are a number of potential future directions for research on 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide. One area of interest is the potential use of 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide in the treatment of chronic neuropathic pain. Additionally, there is ongoing research into the potential use of 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide in the treatment of psychiatric disorders such as depression and anxiety. Finally, there is interest in exploring the potential use of 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide in combination with other drugs for the treatment of various diseases, including cancer and inflammatory diseases.

合成法

The synthesis of 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide involves a multi-step process that begins with the reaction of 1-(2-nitrophenyl)piperazine with 3-phenylpropanoic acid to form 1-(2-nitrophenyl)-3-phenylpropan-1-one. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon. The amine is then acylated with N-phenylacetyl chloride to yield 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide.

科学的研究の応用

Aprepitant has been extensively studied for its potential therapeutic applications in various fields of medicine. In addition to its FDA-approved use for the prevention of chemotherapy-induced nausea and vomiting, 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide has also been studied for its potential use in pain management, particularly in the treatment of chronic neuropathic pain. Furthermore, 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide has been shown to have potential therapeutic applications in psychiatric disorders such as depression and anxiety, as well as in the treatment of inflammatory diseases such as rheumatoid arthritis.

特性

IUPAC Name

2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17(19-15-9-2-1-3-10-15)13-20-16-11-5-4-7-14(16)8-6-12-18(20)22/h1-5,7,9-11H,6,8,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXQCWNDDAMNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。